molecular formula C15H11ClO3 B165928 Chlorflurenol-methyl CAS No. 2536-31-4

Chlorflurenol-methyl

Cat. No.: B165928
CAS No.: 2536-31-4
M. Wt: 274.7 g/mol
InChI Key: LINPVWIEWJTEEJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Chlorflurenol-methyl, also known as methyl morphactin, is primarily a plant growth regulator and an obsolete herbicide . Its primary target is the auxin transport system in plants . Auxins are a class of plant hormones that play a crucial role in coordinating many growth and behavioral processes in the plant’s life cycle.

Mode of Action

This compound acts as an auxin inhibitor . It is absorbed by the leaves and roots of plants and interferes with the normal functioning of auxins . This interference blocks or slows down the growth and development of growing tips and buds of herbaceous plants .

Biochemical Pathways

It is known that the compound influences photosynthetic compounds and amino acids assimilation in plants . This effect is more pronounced in the earlier stages of plant growth .

Pharmacokinetics

It is known that the compound has a low aqueous solubility and is non-volatile . This suggests that its bioavailability in the environment may be limited.

Result of Action

The primary result of this compound’s action is the inhibition of plant growth. By interfering with auxin transport, the compound effectively slows down or blocks the development of growing tips and buds in plants . This makes it effective as a growth regulator and an herbicide .

Action Environment

While the data is limited, it suggests a low to moderate toxicity to biodiversity . The compound’s action, efficacy, and stability can be influenced by various environmental factors, including the presence of other chemicals and the physical conditions of the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of chlorflurenol-methyl involves the esterification of 2-chloro-9-hydroxy-9H-fluorene-9-carboxylic acid with methanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to its methyl ester .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction efficiency and yield. The final product is purified through crystallization or distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Chlorflurenol-methyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chlorflurenol-methyl has been extensively studied for its applications in various fields:

    Chemistry: Used as a reagent in organic synthesis to study the effects of auxin transport inhibition.

    Biology: Investigated for its role in plant physiology, particularly in understanding the mechanisms of plant growth regulation.

    Medicine: Explored for its potential use in developing new herbicides and plant growth regulators with improved efficacy and safety profiles.

    Industry: Applied in agricultural practices to manage weed growth and enhance crop yields

Comparison with Similar Compounds

Chlorflurenol-methyl is part of the morphactin family, which includes other compounds such as:

  • Flurenol
  • Chlorfluren
  • Chlorflurenol
  • Dichlorflurenol

These compounds share a similar fluorene ring structure and exhibit comparable effects on plant growth regulation. this compound is unique in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

methyl 2-chloro-9-hydroxyfluorene-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO3/c1-19-14(17)15(18)12-5-3-2-4-10(12)11-7-6-9(16)8-13(11)15/h2-8,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINPVWIEWJTEEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(C2=CC=CC=C2C3=C1C=C(C=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4032534
Record name Chlorflurenol-methyl
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Molecular Weight

274.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless solid; [Aldrich MSDS]
Record name Chloroflurenol-methyl
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Vapor Pressure

0.00000002 [mmHg]
Record name Chloroflurenol-methyl
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CAS No.

2536-31-4, 37339-61-0
Record name Chlorflurenol methyl
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chloroflurenol-methyl [ISO]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Fluorene-9-carboxylic acid, 2,7-dichloro-9-hydroxy-, methyl ester, mixt. with methyl 2-chlo
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Fluorene-9-carboxylic acid, 2-chloro-9-hydroxy-, methyl ester
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Record name Chlorflurenol-methyl
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Record name CHLOROFLURENOL-METHYL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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